Regioisomeric Differentiation: 7-Bromo-6-methyl vs. 5-Bromo-6-methyl — Boiling Point as a Surrogate for Intermolecular Interaction Differences
The boiling point differentiates the two bromo-methyl regioisomers despite their identical molecular weight and formula. The 7-bromo-6-methyl compound exhibits a computed boiling point of 337.5 ± 41.0 °C at 760 mmHg, which is approximately 11 °C lower than the 348.5 ± 41.0 °C reported for the 5-bromo-6-methyl isomer . This difference, though modest, reflects the altered dipole moment and molecular packing arising from the para-like (C7) versus ortho-like (C5) relationship between bromine and the carbonyl group, impacting chromatographic retention and distillation-based purification workflows where the two isomers must be resolved [1].
| Evidence Dimension | Boiling point (computed, 760 mmHg) |
|---|---|
| Target Compound Data | 337.5 ± 41.0 °C |
| Comparator Or Baseline | 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one: 348.5 ± 41.0 °C |
| Quantified Difference | ~11 °C lower for the 7-bromo isomer |
| Conditions | ACD/Labs or equivalent computed physicochemical property prediction; not experimentally determined |
Why This Matters
Procurement of the correct regioisomer ensures reproducible chromatographic retention times and avoids co-elution with the 5-bromo contaminant in quality control workflows.
- [1] PubChem. 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one. CID 91844790. https://pubchem.ncbi.nlm.nih.gov/compound/91844790 (accessed 2026-05-02). View Source
